Austocystinc

Description

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products have historically been a cornerstone of drug discovery, providing a vast array of structurally diverse compounds that have been optimized by evolution for biological activity. nih.govscirp.org These secondary metabolites offer unique chemical scaffolds that are often absent in synthetically derived compound libraries, presenting novel opportunities for identifying new drug leads. nih.gov Their inherent biological relevance stems from their co-evolution with biological targets, which has made them an invaluable resource in pharmacology. scirp.org It is estimated that a substantial percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.org The chemical diversity found in nature, particularly from plant and microbial sources, remains a crucial reservoir for the development of novel medications to address a wide range of human diseases. mdpi.comresearchgate.net

Historical Context and Evolution of Research on Fungal Secondary Metabolites

Fungi are prolific producers of secondary metabolites, a diverse group of low-molecular-weight compounds not essential for normal growth but which often confer a competitive advantage in their natural environment. mdpi.com Historically, the discovery of penicillin from the fungus Penicillium notatum marked a watershed moment in medicine and catalyzed the scientific exploration of fungal metabolites for therapeutic purposes. frontiersin.org This discovery redirected pharmaceutical research and highlighted the immense potential of fungi as a source for novel bioactive molecules. frontiersin.orgasm.org Research has since uncovered a vast and chemically diverse world of fungal compounds, including polyketides, terpenes, and non-ribosomal peptides, which are synthesized through complex biosynthetic pathways. frontiersin.orgresearchgate.net Modern research has evolved from simple bioassays to sophisticated genomics-guided approaches, where the identification of biosynthetic gene clusters in fungal genomes often precedes the isolation of the corresponding metabolite, revealing a largely untapped reservoir of chemical diversity. asm.org

Overview of Austocystin's Current Research Landscape and Academic Relevance

Austocystins are a group of mycotoxins produced by the fungus Aspergillus ustus. journals.co.za These compounds are characterized by an unusual and complex 3a,12a-dihydrofuro[3',2':4,5]furo[3,2-b]xanthen-5-one skeleton. journals.co.za The initial interest in Austocystins was driven by their cytotoxicity. Early studies demonstrated that Austocystins A-D caused severe lesions in primary kidney epithelial cells, suggesting a disruption of nucleic acid metabolism. journals.co.za

The current research landscape is vibrant, focusing significantly on the anticancer potential of a specific analogue, Austocystin D. news-medical.netscienmag.com This compound has garnered significant academic relevance due to its potent and highly selective cytotoxicity against certain cancer cell lines. acs.orgresearchgate.net Recent groundbreaking research has elucidated its mechanism of action, revealing that Austocystin D functions as a prodrug. nih.govnih.gov It is selectively metabolized and activated by the cytochrome P450 2J2 (CYP2J2) enzyme, which is overexpressed in certain tumors. nih.govresearchgate.net This activation leads to DNA damage and subsequent cell death, making Austocystin D a promising candidate for targeted cancer therapy, particularly in cancers that can be identified by elevated CYP2J2 expression. nih.govresearchgate.net Beyond cytotoxicity, certain Austocystin derivatives have also been found to possess immunosuppressive activities. acs.org

Table 1: Reported Biological Activities of Selected Austocystins

| Compound | Producing Organism | Reported Biological Activity | Key Findings |

|---|---|---|---|

| Austocystin A-D | Aspergillus ustus | Cytotoxicity | Cause severe lesions in primary kidney epithelial cells, indicating disturbed nucleic acid metabolism. journals.co.za |

| Austocystin D | Aspergillus ustus | Selective Anticancer Activity | Functions as a prodrug activated by the CYP2J2 enzyme in specific cancer cells, leading to DNA damage and cell death. acs.orgnih.govnih.gov |

| Asperustin G (Compound 5), Asperustin I (Compound 9), 1″-hydroxy austocystin D (Compound 11) | Aspergillus ustus | Immunosuppressive Effects | Exhibit significant inhibitory effects against the proliferation of ConA-induced T cells. acs.org |

| Asperustin J (Compound 10), 1″-hydroxy austocystin D (Compound 11), Austocystin D (Compound 12), and another known analogue (Compound 14) | Aspergillus ustus | Cytotoxicity | Show pronounced cytotoxicities against the MCF-7 breast cancer cell line. acs.org |

Interdisciplinary Approaches in Austocystin Investigation

The investigation into Austocystin D exemplifies a modern, interdisciplinary approach to natural product research. Elucidating its mechanism of action has required the integration of multiple scientific disciplines:

Natural Product Chemistry: For the isolation, purification, and structural elucidation of Austocystin analogues from fungal cultures. acs.org

Synthetic Chemistry: For exploring total synthesis routes to produce the compounds in the lab, which is crucial due to low yields from fungal cultivation. journals.co.za

Cell Biology: Utilizing panels of human cancer cell lines to assess cytotoxicity and selectivity. scienmag.comacs.org Growth inhibition assays are fundamental to quantifying the compound's potency. scienmag.com

Molecular Biology and Genetics: Employing techniques like genetic silencing and genome-wide screening to identify the specific enzymes (CYP2J2) and genetic factors responsible for the compound's activation and cytotoxicity. nih.govnih.gov

Biochemistry: Using in vitro assays with components like liver microsomes to confirm that Austocystin D requires enzymatic activation to induce DNA damage directly. nih.govnih.gov

Pharmacology and Oncology: Investigating the potential of using Austocystin D as a therapeutic prodrug, where the expression level of CYP2J2 could serve as a biomarker for patient selection. nih.govresearchgate.net

This convergence of expertise has been crucial in transforming the understanding of Austocystin D from a simple cytotoxic agent to a potential precision therapeutic. scienmag.com

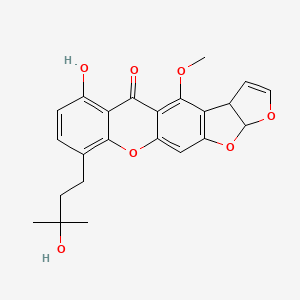

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22O7 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

18-hydroxy-15-(3-hydroxy-3-methylbutyl)-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |

InChI |

InChI=1S/C23H22O7/c1-23(2,26)8-6-11-4-5-13(24)17-19(25)18-15(29-20(11)17)10-14-16(21(18)27-3)12-7-9-28-22(12)30-14/h4-5,7,9-10,12,22,24,26H,6,8H2,1-3H3 |

InChI Key |

MLCZRFXGJOUFHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)O |

Origin of Product |

United States |

Fungal Origin and Isolation of Austocystinc

Mycological Sources and Producer Strain Identification for Austocystins

The production of Austocystins is predominantly associated with specific fungal species, highlighting the importance of accurate taxonomic identification of producer strains.

Specific Fungal Genera and Species Associated with Austocystin Production

The primary producers of Austocystins belong to the genus Aspergillus. Within this genus, Aspergillus ustus has been frequently identified as a significant source of these mycotoxins. nih.gov Various strains of A. ustus, including NRRL 5856, have been shown to produce a diverse array of Austocystin analogs. nih.govfigshare.com

In addition to A. ustus, other Aspergillus species have been identified as producers of Austocystins. For instance, new Austocystin analogs, Austocystin P and Austocystin Q, were isolated from the marine-derived fungus Aspergillus sp. WHUF05236. nih.gov This indicates that the capacity to synthesize these compounds is not limited to a single species within the genus and that marine environments may be a promising source for discovering novel Austocystin-producing fungi.

| Fungal Species | Strain | Isolated Austocystins | Source Environment |

| Aspergillus ustus | NRRL 5856 | Asperustins A-J, 1″-hydroxy austocystin D | Terrestrial |

| Aspergillus sp. | WHUF05236 | Austocystin P, Austocystin Q | Marine |

| Aspergillus ustus | Not specified | Austocystin A | Terrestrial |

| Aspergillus puniceus | Not specified | Austocystin A, Austocystin B, Austocystin F | Not specified |

Ecological and Environmental Factors Influencing Fungal Production

The production of secondary metabolites like Austocystins by fungi is significantly influenced by a variety of ecological and environmental factors. These factors can affect the growth of the fungus and the activation of the biosynthetic gene clusters responsible for mycotoxin synthesis.

Key environmental parameters that influence fungal growth and mycotoxin production include temperature, water activity (aw), and pH. cranfield.ac.uk For many Aspergillus species, optimal growth and toxin production occur within specific ranges of these parameters. For example, studies on other mycotoxins produced by Aspergillus species have shown that temperature and relative humidity are critical factors affecting both fungal infection of substrates and the subsequent toxin content. nih.govmdpi.com It is plausible that similar factors govern the production of Austocystins.

Nutrient availability is another crucial factor. The composition of the growth medium, including the types and concentrations of carbon and nitrogen sources, can dramatically impact the yield of secondary metabolites. koreascience.kr Comfortable and well-nourished growth conditions may favor sexual development in some fungi, while stress conditions, such as nutrient limitation, can trigger the production of secondary metabolites like mycotoxins. koreascience.kr

Advanced Isolation Methodologies for Austocystins from Biological Matrices

The isolation and purification of Austocystins from fungal cultures are essential steps for their structural elucidation and biological evaluation. These processes typically involve extraction from the fungal biomass or the culture medium, followed by chromatographic separation.

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of Austocystins from crude extracts. researchgate.net Reverse-phase HPLC, using columns such as C18, is commonly employed to separate the various Austocystin analogs based on their polarity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool used for the detection and identification of Austocystins in complex mixtures. mdpi.comusda.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weights of the compounds present and providing structural information through fragmentation patterns. mdpi.comnih.gov Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase, can offer higher resolution and sensitivity with shorter analysis times compared to traditional HPLC. researchgate.netnih.gov

Extraction and Purification Protocols

The initial step in isolating Austocystins involves extracting the compounds from the fungal culture. This is typically achieved by using organic solvents to extract the fungal mycelium and/or the culture broth. amazonaws.com The choice of solvent is critical and depends on the polarity of the target Austocystins.

Following extraction, the crude extract is subjected to various purification steps. These may include liquid-liquid partitioning to remove unwanted compounds and column chromatography. microbiologyjournal.org Techniques such as Thin Layer Chromatography (TLC) can be used for preliminary separation and to monitor the progress of purification. microbiologyjournal.org For final purification, preparative HPLC is often utilized to isolate individual Austocystin analogs in high purity. mdpi.com

Biotechnological Cultivation Strategies for Enhanced Austocystin Yield

Optimizing the production of Austocystins in a laboratory or industrial setting often requires the implementation of biotechnological strategies to enhance the yield from fungal fermentations.

One approach is the optimization of fermentation conditions. This involves systematically varying parameters such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration to identify the conditions that maximize Austocystin production. mdpi.commdpi.com For instance, the concentration of sucrose (B13894) and the incubation time have been shown to be critical for the production of certain fungal enzymes and similar principles apply to secondary metabolite production.

Strain improvement is another key strategy. This can be achieved through classical methods like random mutagenesis, using mutagens such as UV radiation or chemical agents, followed by screening for high-producing strains. nih.gov More targeted genetic engineering approaches can also be employed. These may involve the overexpression of genes in the Austocystin biosynthetic pathway or the modification of regulatory pathways to increase the production of these compounds. researchgate.net Protoplast fusion is another technique that allows for the genetic recombination between different fungal strains to potentially create hybrid strains with enhanced production capabilities. nih.gov

| Strategy | Description | Potential Outcome |

| Optimization of Fermentation Conditions | Systematically adjusting medium composition, pH, temperature, and aeration. | Increased yield of Austocystins by providing an ideal environment for their biosynthesis. |

| Random Mutagenesis | Inducing mutations using UV or chemical mutagens and screening for overproducers. | Isolation of fungal strains with genetically enhanced capabilities for Austocystin production. |

| Genetic Engineering | Targeted modification of genes involved in the Austocystin biosynthetic pathway. | Significant and predictable increases in Austocystin yield. |

| Protoplast Fusion | Fusing protoplasts from different strains to create hybrid organisms. | Generation of novel strains with combined desirable traits, including high Austocystin production. |

Biosynthetic Pathway Elucidation of Austocystinc

Identification of Proposed Biosynthetic Intermediates and Precursors

The biosynthesis of austocystins follows the polyketide pathway, a major route for the production of secondary metabolites in fungi. The fundamental building blocks for this pathway are derived from primary metabolism.

Labeling studies have been instrumental in deciphering the origins of the austocystin carbon skeleton. Research utilizing [1,2-¹³C₂]acetate has confirmed that the backbone is assembled from acetate (B1210297) units, which are first activated to acetyl-CoA and malonyl-CoA. These serve as the primary precursors for the polyketide chain assembly.

A key transformation in the biosynthesis is the conversion of an anthraquinone (B42736) intermediate into the characteristic xanthone (B1684191) core of the austocystins. This suggests that compounds such as emodin (B1671224) or chrysophanol, which are common anthraquinone intermediates in fungal polyketide metabolism, are likely precursors in the pathway nih.govmdpi.comresearchgate.net. The polyketide chain, assembled by a polyketide synthase, cyclizes to form an anthraquinone, which then undergoes oxidative cleavage and rearrangement to yield the xanthone scaffold.

| Molecule Type | Specific Compound(s) | Role in Pathway |

|---|---|---|

| Primary Precursors | Acetyl-CoA, Malonyl-CoA | Starter and extender units for the polyketide chain. |

| Key Intermediate | Anthraquinone (e.g., Chrysophanol, Emodin) | Cyclized polyketide product that undergoes subsequent ring cleavage to form the xanthone core. nih.govmdpi.com |

| Intermediate Class | Polyketide Chain | Linear molecule assembled by the PKS prior to cyclization. |

Characterization of Key Enzymes Involved in Austocystin Biosynthesis

The assembly and modification of the austocystin molecule are catalyzed by a suite of specialized enzymes encoded within a dedicated biosynthetic gene cluster (BGC).

The genes responsible for producing a specific secondary metabolite in fungi are typically located together in the genome in a contiguous region known as a biosynthetic gene cluster (BGC) mdpi.com. A genomic analysis of Aspergillus ustus strain 3.3904 revealed the presence of 52 putative secondary metabolite BGCs nih.govplos.org. Among these are numerous clusters predicted to encode Polyketide Synthases (PKSs), Non-Ribosomal Peptide Synthetases (NRPSs), or hybrid PKS-NRPS enzymes plos.org.

While the specific BGC for austocystin has not been definitively characterized, it is expected to be one of these PKS-containing clusters. By analogy with the well-studied sterigmatocystin (B1681140) and aflatoxin pathways, the austocystin BGC is predicted to contain a gene for an iterative Type I PKS as its core enzyme, alongside genes for various tailoring enzymes (e.g., oxygenases, reductases, transferases) and a pathway-specific transcription factor nih.gov.

| Enzyme/Protein Class | Predicted Function in Austocystin Biosynthesis |

|---|---|

| Iterative Type I Polyketide Synthase (PKS) | Synthesizes the core polyketide backbone from acetyl-CoA and malonyl-CoA. nih.gov |

| Reductase | Reduces the anthraquinone intermediate to an anthrahydroquinone. nih.govresearchgate.net |

| Dioxygenase | Catalyzes the oxidative cleavage of the anthrahydroquinone ring to form the xanthone scaffold. nih.govresearchgate.net |

| Other Tailoring Enzymes (e.g., P450 monooxygenases, methyltransferases) | Perform post-PKS modifications such as hydroxylation, methylation, and cyclization to create the final austocystin structures. |

| Pathway-Specific Transcription Factor (e.g., AflR-like) | Controls the expression of other genes within the biosynthetic cluster. researchgate.netnih.gov |

The biosynthesis begins with the foundational activity of an iterative Type I Polyketide Synthase (PKS). This large, multi-domain enzyme selects the starter (acetyl-CoA) and extender (malonyl-CoA) units and catalyzes their sequential condensation to build the polyketide chain nih.gov. A typical fungal PKS includes a ketosynthase (KS) domain for chain elongation, an acyltransferase (AT) domain for selecting the extender unit, and an acyl carrier protein (ACP) domain that holds the growing chain nih.govrasmusfrandsen.dk.

After the polyketide chain is synthesized, it is cyclized and aromatized to form an anthraquinone intermediate. The subsequent and most critical step is the transformation of this anthraquinone into a xanthone. While once hypothesized to be a single-step reaction catalyzed by a Baeyer-Villiger monooxygenase, recent studies on analogous fungal pathways suggest a more complex, two-enzyme mechanism nih.govresearchgate.net. This process likely involves:

Reduction: An NADPH-dependent reductase first reduces the anthraquinone to its corresponding hydroquinone (B1673460) form.

Oxidative Cleavage: An atypical, non-heme iron-dependent dioxygenase then catalyzes the selective oxidative cleavage of a C-C bond in the central ring of the hydroquinone, leading to a ring-opened intermediate that rearranges and cyclizes to form the xanthone core nih.govresearchgate.net.

Following the formation of the xanthone scaffold, a series of tailoring enzymes perform final modifications to produce the various austocystin derivatives found in nature consensus.app.

Molecular Mechanisms of Biosynthetic Pathway Regulation

The production of austocystins is a tightly controlled process, regulated at both the genetic level and by external environmental cues to ensure that these metabolically expensive compounds are produced only under appropriate conditions.

The expression of genes within the austocystin BGC is believed to be primarily controlled by a pathway-specific transcription factor located within the cluster itself. This regulator is predicted to be a member of the Zn(II)₂Cys₆ binuclear zinc finger protein family, analogous to AflR, the well-characterized activator of the aflatoxin and sterigmatocystin pathways researchgate.netnih.govnih.gov. AflR and its homologs bind to a specific palindromic DNA sequence (5'-TCGN₅CGA-3') in the promoter regions of the structural genes, thereby activating their transcription asm.org.

In addition to this specific control, austocystin production is likely subject to global or hierarchical regulation that affects multiple secondary metabolite clusters. In Aspergillus species, key global regulators include:

LaeA: A methyltransferase that acts as a master regulator of secondary metabolism by altering chromatin structure, making gene clusters accessible for transcription nih.gov.

Velvet Complex (VeA/VelB/LaeA): This protein complex links secondary metabolism with fungal development (e.g., sporulation), ensuring that toxin production is coordinated with specific life cycle stages mdpi.com.

The production of mycotoxins is highly sensitive to the fungus's environment. While specific research on austocystin is limited, the general principles governing mycotoxin biosynthesis in Aspergillus provide a framework for understanding its regulation researchgate.net.

Key modulating factors include:

Nutrient Availability: The type and quantity of carbon and nitrogen sources are critical. Complex carbon sources often favor secondary metabolism over simple, readily metabolized ones. Similarly, certain nitrogen sources can be either inductive or repressive researchgate.netresearchgate.net.

Temperature: Each fungal species has an optimal temperature range for growth and a often narrower, distinct range for mycotoxin production. Extreme temperatures can induce stress responses that may trigger toxin biosynthesis mdpi.com.

pH: The pH of the substrate can influence gene expression within the BGC.

Water Activity (a_w) and Drought Stress: Water availability is a critical factor. Conditions of water stress or high humidity can significantly impact fungal growth and toxin production mdpi.com.

| Regulatory Level | Factor | Mechanism of Action |

|---|---|---|

| Genetic | Pathway-Specific TF (AflR-like) | Binds to promoter regions of genes within the BGC to activate transcription. nih.gov |

| Global Regulators (LaeA, Velvet Complex) | Modulates chromatin structure and coordinates secondary metabolism with fungal development. nih.govmdpi.com | |

| Environmental/Nutritional | Nutrient Sources (Carbon, Nitrogen) | Availability and type of nutrients can induce or repress BGC expression. researchgate.net |

| Physical Factors (Temperature, pH, Water Activity) | Influence fungal growth and trigger stress responses that can modulate gene expression. mdpi.com |

Mentioned Compounds

| Compound Name |

|---|

| Austocystin |

| Acetyl-CoA |

| Malonyl-CoA |

| Emodin |

| Chrysophanol |

| Sterigmatocystin |

| Aflatoxin |

Chemoenzymatic and Synthetic Biology Approaches to Austocystin Production

While the total synthesis of austocystins has been achieved through traditional organic chemistry, the focus of modern biotechnology is increasingly shifting towards more sustainable and versatile methods of production. Chemoenzymatic and synthetic biology approaches represent the frontier in the bespoke manufacturing of complex natural products like austocystin. These strategies offer the potential for higher yields, reduced environmental impact, and the generation of novel analogues with potentially improved therapeutic properties. Although specific applications of these techniques to the large-scale production of austocystins are not yet extensively documented in publicly available research, the principles derived from work on other fungal polyketides provide a clear roadmap for future endeavors.

Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the flexibility of synthetic chemistry. nih.gov This hybrid approach allows for the construction of complex molecular scaffolds that may be difficult to assemble through purely chemical or biological means. For polyketides such as austocystin, this could involve the chemical synthesis of a non-native starter or extender unit, which is then incorporated into the final molecule by the polyketide synthase (PKS) enzymatic machinery. This strategy not only facilitates the production of the natural compound but also opens the door to creating a diverse library of austocystin analogues. digitellinc.com The promiscuity of some PKS enzymes towards non-natural substrates is a key factor that can be exploited in this context. nih.gov

Synthetic biology, on the other hand, involves the redesign of biological systems for new purposes. In the context of austocystin production, this could entail the heterologous expression of the entire austocystin biosynthetic gene cluster in a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. st-andrews.ac.uk This approach can overcome the limitations of slow growth or difficult genetic manipulation of the native producing fungi. Furthermore, by engineering the PKS and tailoring enzymes within the cluster, it is possible to direct the biosynthesis towards specific austocystin derivatives. For instance, modifying the acyltransferase (AT) domain of the PKS could enable the incorporation of different extender units, leading to variations in the polyketide backbone. nih.gov

The power of these approaches is best illustrated by the successful production of other complex polyketides. The following tables provide examples of chemoenzymatic and synthetic biology strategies that have been applied to compounds with biosynthetic pathways analogous to that of austocystin.

Table 1: Examples of Chemoenzymatic Synthesis of Polyketide Analogs

| Precursor Molecule | Target Polyketide Analog | Host Organism/Enzyme System | Key Finding |

| Fluoromalonyl-CoA | Fluorinated Macrolactones | Engineered Polyketide Synthase (PKS) | Successful incorporation of fluorine into the polyketide backbone, demonstrating the potential for generating novel halogenated derivatives. nih.gov |

| Synthetically Modified Diketide | Pikromycin Analogs | DEBS 1-TE II in vitro system | The PKS module was able to process a synthetic intermediate, showcasing the potential for a modular chemoenzymatic approach. |

| N-acetylcysteamine (SNAC) thioesters | 6-deoxyerythronolide B (6-dEB) analogs | DEBS Polyketide Synthase | The use of synthetic SNAC thioesters as starter units allowed for the generation of a library of "unnatural" natural products. |

Table 2: Synthetic Biology Approaches for Polyketide Production

| Biosynthetic Gene Cluster | Heterologous Host | Titer/Yield | Key Innovation |

| Marinomycin BGC | Streptomyces lividans | Not specified | Successful heterologous expression of a large (72 Kb) and GC-rich gene cluster, overcoming challenges of genetic instability. st-andrews.ac.uk |

| Kendomycin B (kmy) cluster | Streptomyces coelicolor M1152 | Reduced yield compared to native producer | Verification of the gene cluster's role in biosynthesis and demonstration of heterologous production feasibility. mdpi.com |

| Humidimycin BGC | Streptomyces coelicolor M1154 | Higher production than in other heterologous hosts | Optimization of production through the selection of an appropriate heterologous host. mdpi.com |

These examples underscore the vast potential of applying chemoenzymatic and synthetic biology techniques to the production of austocystins. By identifying and characterizing the austocystin biosynthetic gene cluster, researchers can begin to apply these powerful tools to generate not only the natural compound but also a wide array of novel derivatives for further biological evaluation.

Chemical Synthesis and Structural Modification of Austocystinc and Analogs

Strategies for Total Synthesis of Austocystins

The total synthesis of austocystins, such as austocystin A, presents significant challenges due to the highly substituted and complex heterocyclic core. Researchers have explored various strategies to construct this intricate framework.

Retrosynthetic analysis is a method used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. mdpi.comresearchgate.netnih.gov For austocystin A, the retrosynthetic strategy focuses on disconnecting the complex furo-furo-xanthone core into more manageable precursors. The key disconnection breaks the molecule down into a highly substituted xanthone (B1684191) nucleus and a functionalized coumarin derivative.

One explored approach to the synthesis of austocystin A identified the central xanthone core as a primary building block. nih.gov The plan involved constructing this xanthone and then elaborating the fused bis-dihydrofuran moiety onto it. nih.gov This strategy simplifies the complex pentacyclic structure into two key bicyclic precursors, which can be synthesized independently before being joined.

The main precursors identified through this retrosynthetic analysis are detailed in the table below.

| Precursor Type | Specific Compound Example | Role in Synthesis |

| Benzophenone Precursor | 3-chloro-2,6-dimethoxybenzoic acid | Forms one of the aromatic rings and the carbonyl group of the central xanthone structure. nih.gov |

| Coumarin Precursor | 5,7-Dihydroxy-4-methylcoumarin | Provides the foundation for the second aromatic ring and the lactone portion, which is later transformed. nih.gov |

This approach allows for a convergent synthesis where complex fragments are built separately and then combined, which is often more efficient for constructing complex molecules.

Many natural austocystins are chiral molecules, possessing specific stereocenters that are crucial for their biological activity. Therefore, the development of stereoselective or enantioselective synthetic routes is highly desirable to produce a single, biologically active enantiomer. However, published research has primarily focused on achieving the synthesis of the core achiral structure or racemic mixtures of chiral analogs. Detailed accounts of highly stereoselective or enantioselective total syntheses of chiral austocystins are not prominent in the available scientific literature. Future work in this area will be critical to access specific enantiomers for more precise biological studies.

Semi-Synthetic Approaches to Austocystin Derivatives

Semi-synthesis, which involves the chemical modification of a natural product isolated from its biological source, is a valuable tool for generating derivatives. This approach is often more straightforward than total synthesis and allows for the rapid creation of analogs to probe structure-activity relationships.

A key example of chemical derivatization is the synthesis of dihydro-austocystin D. nih.gov This compound was prepared from the natural product austocystin D to investigate its mechanism of action. nih.gov The structural similarity between austocystin D and aflatoxin B₁, particularly the presence of a vinyl ether moiety, led to the hypothesis that austocystin D might be activated by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. researchgate.netnih.gov In aflatoxin B₁, this vinyl ether is epoxidized by CYPs to a reactive species that forms DNA adducts. nih.gov To test this hypothesis, dihydro-austocystin D was synthesized, in which the critical vinyl ether double bond is reduced to a single bond. nih.gov The creation of this derivative was crucial for subsequent biological assays to determine if this structural feature was essential for bioactivation.

Chemoenzymatic synthesis combines chemical reactions with the use of biological catalysts, such as enzymes, to perform specific transformations. This can be particularly useful for achieving high selectivity under mild reaction conditions. Despite the potential advantages of this approach for modifying complex natural products, there are no prominent reports in the surveyed literature detailing the use of chemoenzymatic methods to generate austocystin derivatives. This remains a potential area for future exploration in the study of this compound class.

Design and Synthesis of Novel Austocystin Analogs for Research Purposes

The design and synthesis of novel analogs are fundamental to medicinal chemistry and chemical biology research. Such analogs help to elucidate mechanisms of action, identify the pharmacophore (the essential structural features for activity), and potentially develop new therapeutic leads.

The synthesis of dihydro-austocystin D serves as a prime example of an analog designed specifically for research purposes. nih.gov The rationale for its creation was to probe the bioactivation mechanism of austocystin D. researchgate.netnih.gov Researchers hypothesized that the natural product's selective cytotoxicity arises from its activation by CYP enzymes within specific cancer cells. researchgate.netnih.govnih.govnews-medical.net By synthesizing dihydro-austocystin D, where the target of the proposed CYP-mediated epoxidation is removed, a direct comparison of the biological activity of the parent compound and the analog could be made. Studies subsequently showed that the selective cytotoxic action of austocystin D is indeed due to its activation by CYP enzymes, leading to DNA damage. researchgate.netnih.gov This finding, enabled by the specifically designed analog, provided a clear explanation for the compound's selective anticancer properties and highlighted the importance of the vinyl ether moiety. nih.gov

Scaffold Modification and Diversity-Oriented Synthesis

The core structure of austocystins, a pentacyclic heteroaromatic system, offers multiple sites for modification. While numerous austocystin analogs have been isolated from natural sources, showcasing nature's ability to diversify this scaffold through variations in halogenation, hydroxylation, and prenylation, the synthetic modification of the core scaffold is a less explored area in the available literature. However, the principles of scaffold modification and diversity-oriented synthesis (DOS) provide a conceptual framework for how libraries of novel austocystin analogs could be generated.

Scaffold Modification involves altering the fundamental ring structure of the molecule to create new chemical entities with potentially different biological properties. For the austocystin scaffold, this could include:

Ring expansion or contraction: Modifying the size of the furan (B31954) or xanthenone rings.

Heteroatom substitution: Replacing the oxygen atoms in the furan rings with other heteroatoms like sulfur or nitrogen.

Introduction of new ring systems: Fusing additional rings to the existing scaffold.

Diversity-Oriented Synthesis (DOS) is a strategy used to create large collections of structurally diverse small molecules in a limited number of synthetic steps. This approach is particularly valuable for exploring new areas of chemical space and identifying novel biological activities without a specific target in mind. The application of DOS to the austocystin scaffold could involve a divergent synthetic pathway where a common intermediate is elaborated into a variety of structurally distinct analogs. For example, a key intermediate in the synthesis of the austocystin core could be subjected to a range of different cyclization and functionalization reactions to produce a library of compounds with diverse scaffolds.

While specific examples of DOS applied to the austocystin scaffold are not prominent in the literature, the synthesis of other complex furo-containing heterocycles illustrates the potential of this approach. For instance, DOS has been successfully used to generate libraries of furo[3,2-f]chromanes and furo[2,3-b]pyrazines with diverse substitution patterns for biological screening. nih.govresearchgate.net These strategies often employ powerful synthetic tools such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions to rapidly build molecular complexity and diversity.

The table below illustrates a conceptual approach to how DOS could be applied to a hypothetical austocystin precursor to generate a library of diverse analogs.

| Precursor Functional Group | Reaction Type | Resulting Modification | Potential Diversity |

| Phenolic hydroxyl | Etherification/Esterification | Alkoxy/Acyloxy derivatives | Varied chain lengths, aromatic groups |

| Aromatic ring | Halogenation | Chloro, Bromo, Iodo analogs | Different positions and numbers of halogens |

| Furan ring | Diels-Alder reaction | Fused ring systems | Diverse polycyclic structures |

| Ketone | Reductive amination | Amino derivatives | Primary, secondary, tertiary amines |

Rational Design Based on Structure-Activity Principles

Rational drug design relies on an understanding of the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, SAR). For the austocystin family, significant insights into the SAR have been gained, particularly from studies on Austocystin D. evitachem.comacs.orgacs.org

The cytotoxic activity of Austocystin D is not inherent to the molecule itself but is a result of metabolic activation by cytochrome P450 (CYP) enzymes, specifically CYP2J2, in certain cancer cells. acs.orgacs.orgresearchgate.netnews-medical.net This understanding forms the cornerstone of rational design for Austocystin D analogs.

Key SAR Findings for Austocystin D:

The Vinyl Ether Moiety is Crucial: Austocystin D possesses a vinyl ether in one of its furan rings. This functional group is essential for its cytotoxicity. evitachem.comacs.orgacs.org

Metabolic Activation: CYP enzymes, particularly CYP2J2, metabolize the vinyl ether to form a reactive epoxide. acs.orgresearchgate.net

DNA Damage: The resulting epoxide is a potent electrophile that can form adducts with DNA, leading to DNA damage and subsequent cell death. evitachem.comnih.gov

Based on these principles, a key structural modification has been synthesized and studied:

Dihydro-austocystin D: In this analog, the double bond of the vinyl ether moiety is reduced to a single bond. This seemingly minor change completely abrogates the cytotoxic activity of the molecule. evitachem.comacs.org The inability of CYP enzymes to form an epoxide from the saturated furan ring explains this loss of activity.

The comparison between Austocystin D and Dihydro-austocystin D provides a clear and powerful example of rational design based on SAR.

| Compound | Structural Feature | Biological Activity | Rationale |

| Austocystin D | Vinyl ether in furan ring | Cytotoxic in cells with high CYP2J2 expression | Metabolically activated to a reactive epoxide that damages DNA. evitachem.comacs.orgresearchgate.net |

| Dihydro-austocystin D | Saturated furan ring (no double bond) | Inactive | Cannot be epoxidized by CYP enzymes, preventing the formation of the DNA-damaging species. evitachem.comacs.org |

This knowledge allows for the rational design of other Austocystin D analogs with potentially modulated activity. For example, one could envision:

Modulating CYP2J2 Interaction: Introducing substituents on the austocystin scaffold that could enhance or inhibit its binding to the active site of CYP2J2, thereby fine-tuning its metabolic activation and cytotoxic potency.

Altering Physicochemical Properties: Modifying the molecule to improve its solubility, cell permeability, or metabolic stability, without compromising the essential vinyl ether moiety.

Prodrug Strategies: Designing analogs that are selectively activated in cancer cells with high CYP2J2 expression, potentially reducing off-target toxicity. evitachem.com

Biological Activities and Mechanisms of Action of Austocystinc

Identification of Cellular and Molecular Targets of Austocystins

The central mechanism of Austocystin D's action involves its transformation into a DNA-damaging agent by specific enzymes. acs.org While it interacts with other proteins, its primary cytotoxic effect is linked to its ability to induce DNA lesions. nih.gov

Research has shown that Austocystin D can directly interact with the multidrug resistance protein 1 (MDR1), an ATP-binding cassette (ABC) transporter responsible for drug efflux from cells. nih.gov In vitro assays demonstrated that Austocystin D functions as an MDR1 substrate, stimulating its ATP hydrolysis activity. However, this interaction is not the source of its selective cytotoxicity. The cell-killing efficacy of Austocystin D does not depend on MDR1 expression or its activity. nih.govacs.org

| Protein Target | Type of Interaction | Functional Consequence | Reference |

| MDR1 (P-glycoprotein) | Substrate Binding | Activation of ATP hydrolysis | nih.govacs.org |

This interactive table summarizes the known protein-ligand interactions of Austocystin D.

The selective cytotoxicity of Austocystin D is critically dependent on its activation by cytochrome P450 (CYP) enzymes. acs.org This mechanism is similar to that of aflatoxin B₁, where a vinyl ether moiety is epoxidized by CYP enzymes, creating a reactive compound that can form DNA adducts. acs.org

Several studies have confirmed this activation mechanism:

CYP Enzyme Dependence : The cytotoxic effect of Austocystin D is lost when CYP enzymes are inhibited. nih.gov For instance, treatment with ketoconazole, a known CYP inhibitor, negates the compound's antiproliferative activity. acs.org

Key Enzyme Identification : Comprehensive analyses have identified a strong positive correlation between the sensitivity of cancer cell lines to Austocystin D and the expression level of a specific enzyme, CYP2J2 . nih.govkyoto-u.ac.jp Depletion of CYP2J2 in sensitive cells leads to resistance, while its overexpression enhances cytotoxicity. news-medical.netnih.gov

In Vitro DNA Damage : Austocystin D only causes direct damage to plasmid DNA in vitro when in the presence of mammalian liver microsomes, which contain active CYP enzymes, and a required NADPH regenerating system. acs.org

| Enzyme Family | Specific Enzyme | Role | Effect on Austocystin D | Reference |

| Cytochrome P450 (CYP) | CYP2J2 | Activation | Metabolizes Austocystin D into a DNA-reactive form | news-medical.netnih.govkyoto-u.ac.jp |

| Cytochrome P450 (CYP) | CYP3A4 (and others) | Activation | Implicated in the metabolic activation of Austocystin D | acs.orgnih.gov |

This interactive table details the enzymes involved in the activation of Austocystin D.

Elucidation of Signaling Pathways Modulated by Austocystins

Following its metabolic activation, Austocystin D triggers the DNA damage response (DDR) pathway, a crucial signaling network for maintaining genomic integrity. acs.org

Transcriptomic analyses have been instrumental in linking Austocystin D's activity to specific gene expression signatures. A key finding is the positive correlation between the sensitivity of cancer cells to Austocystin D and the expression level of the CYP2J2 gene. nih.govkyoto-u.ac.jp This suggests that the transcriptional regulation of this gene is a primary determinant of the compound's selective action.

Further genetic screening using CRISPR-Cas9 technology has identified other genes that regulate CYP2J2 and, consequently, influence Austocystin D's cytotoxicity. news-medical.net These include:

POR (Cytochrome P450 Oxidoreductase) : Essential for the function of CYP enzymes.

PGRMC1 (Progesterone Receptor Membrane Associated Component 1) : Also found to regulate CYP2J2.

KAT7 (Lysine Acetyltransferase 7) : Identified as a transcriptional upregulator of CYP2J2. news-medical.net

The primary signaling event triggered by activated Austocystin D is the phosphorylation of histone H2AX to form γ-H2AX, a sensitive marker of DNA double-strand breaks. acs.org This phosphorylation is a key step in the DNA damage response. nih.gov Immunoblot analyses have also revealed the phosphorylation of other DDR proteins, such as RPA32 and CHK1, in response to treatment. kyoto-u.ac.jp

While the initial steps of the signaling cascade involving DNA damage detection are established, comprehensive proteomic and metabolomic studies to map the full spectrum of downstream pathways modulated by Austocystin D have not been extensively reported. Such studies would be valuable for a deeper understanding of the cellular response to the compound.

In Vitro Pharmacological Investigations of Austocystin's Biological Effects

In vitro studies have been fundamental in characterizing the biological effects of Austocystin D, revealing it to be a potent and highly selective cytotoxic agent. nih.gov

Its activity has been demonstrated in a variety of assays:

Cytotoxicity Screening : In a panel of 26 cancer cell lines, Austocystin D displayed significant potency, with GI₅₀ (concentration for 50% growth inhibition) values below 10 nM in the most sensitive lines. It also showed remarkable selectivity, with a greater than 10,000-fold difference in GI₅₀ values between the most and least sensitive cell lines. nih.gov

DNA Damage Induction : The ability of Austocystin D to induce a DNA damage response is directly correlated with its cytotoxicity. In-cell Western assays show that it causes a dose-dependent increase in the phosphorylation of histone H2AX in sensitive cell lines, a response not seen in resistant lines. nih.govnih.gov

Direct DNA Nicking Assay : Experiments using supercoiled plasmid DNA confirmed that Austocystin D, when activated by liver microsomes, directly causes DNA damage, converting the supercoiled DNA into a nicked form. This effect was observed at concentrations consistent with its cellular GI₅₀ values. acs.org

The table below presents the GI₅₀ values of Austocystin D in a selection of human cancer cell lines, illustrating its potency and selectivity. nih.gov

| Cell Line | Tissue of Origin | GI₅₀ (nM) |

| MCF7 | Breast Cancer | < 10 |

| HCT-15 | Colon Cancer | < 10 |

| SW-620 | Colon Cancer | < 10 |

| HeLa | Cervical Cancer | > 10,000 |

| MES-SA | Uterine Sarcoma | > 10,000 |

This interactive table shows the potent and selective in vitro cytotoxicity of Austocystin D against various cancer cell lines. nih.gov

Anti-cancer Activities in Cell Lines and Organoids

Austocystin D has demonstrated potent and selective cytotoxic effects against various cancer cell lines. dtu.dknih.gov Its anticancer activity is notably pronounced in cell lines that exhibit multidrug resistance, a significant challenge in cancer chemotherapy. nih.govnih.gov The mechanism of its anticancer action is primarily attributed to its ability to induce DNA damage. nih.govnih.gov

The cytotoxicity of Austocystin D is not inherent but requires metabolic activation by cytochrome P450 (CYP) enzymes within the cancer cells. nih.govnih.gov This bioactivation is a key factor in its selective anticancer effect. nih.gov Specifically, the enzyme CYP2J2 has been identified as playing a crucial role in the metabolic activation of Austocystin D, leading to its cytotoxic effects. kyoto-u.ac.jpnews-medical.net The sensitivity of cancer cell lines to Austocystin D has been shown to positively correlate with the expression levels of CYP2J2. nih.gov

Once activated, Austocystin D acts as a DNA-damaging agent, leading to the inhibition of cell growth and promoting cell death. news-medical.netnih.gov This mechanism of action, which is dependent on intracellular enzymatic activation, suggests that Austocystin D may function as a prodrug that is selectively activated within cancer cells expressing high levels of specific CYP enzymes. nih.gov

Recent research has also identified other Austocystin derivatives with cytotoxic properties. For instance, certain Asperustins, which are structurally related to Austocystins, have shown pronounced cytotoxicities against the MCF-7 breast cancer cell line. acs.orgconsensus.app

Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)

The antimicrobial properties of Austocystins have been investigated to a lesser extent compared to their anticancer activities. Some Austocystin analogs have exhibited antibacterial activity. Specifically, certain compounds isolated from a marine-derived Aspergillus species demonstrated inhibitory activity against Helicobacter pylori.

Currently, there is no available scientific literature detailing the antifungal or antiviral activities of any Austocystin compounds.

Immunomodulatory and Anti-inflammatory Potentials

Recent studies have begun to uncover the immunomodulatory potential of Austocystin derivatives. A 2024 study on newly identified Austocystins, named Asperustins, revealed significant immunosuppressive activities. acs.orgconsensus.app Several of these compounds exhibited potent inhibitory effects on the proliferation of Concanavalin A-induced T cells. acs.orgconsensus.app Furthermore, these compounds were found to suppress the expression of the pro-inflammatory cytokine IL-6 in a dose-dependent manner. acs.orgconsensus.app

At present, there is no direct scientific evidence available regarding the anti-inflammatory properties of Austocystins beyond the observed reduction in IL-6 by some derivatives.

Other Investigated Biological Activities

Research into other biological activities of Austocystins is limited. Some early studies identified several Austocystins as bacterial mutagens. nih.gov

Cellular Assays for Austocystin's Specific Biological Responses

Cell Viability and Proliferation Assays

The cytotoxic effects of Austocystin D on various cancer cell lines have been quantified using cell viability and proliferation assays, with the half-maximal growth inhibitory concentration (GI50) being a key metric. Austocystin D has shown a wide range of potency across different cell lines, with GI50 values ranging from nanomolar to micromolar concentrations. dtu.dknih.gov This variability is largely attributed to the differential expression of activating CYP enzymes in the cancer cells. nih.gov

Below is an interactive data table summarizing the reported GI50 values for Austocystin D in a selection of human cancer cell lines.

| Cell Line | Cancer Type | GI50 (nM) |

| SR | Leukemia | 16 |

| PC-3 | Prostate | 3 |

| SW620 | Colon | 27 |

| HCT-15 | Colon | 42 |

| U87 | Brain Glioblastoma | 4946 |

| MCF-7 | Breast | <1 |

| MDA-MB-231 | Breast | 549 |

| MX2 | Uterine | 3358 |

| A549 | Non-small-cell lung | >5000 |

| HeLa | Cervix | >5000 |

| MES-SA | Uterine | >10000 |

Apoptosis and Cell Cycle Analysis

The primary mechanism of Austocystin D-induced cell death is through the induction of DNA damage. nih.govnews-medical.net This damage triggers a DNA damage response in cancer cells, which can ultimately lead to apoptosis. researchgate.net Studies have shown that treatment with Austocystin D leads to the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks. researchgate.net

While the induction of a DNA damage response is a well-established consequence of Austocystin D treatment, detailed studies specifically analyzing the effects on different phases of the cell cycle or the activation of specific apoptotic pathways are not extensively available in the current literature. The observed DNA damage strongly suggests that Austocystin D would likely induce cell cycle arrest at checkpoints that monitor genomic integrity, such as the G1/S or G2/M transitions, to allow for DNA repair. nih.govtaylorandfrancis.commdpi.com If the damage is too severe to be repaired, the cell would then be expected to undergo programmed cell death, or apoptosis. nih.govtaylorandfrancis.commdpi.com

Migration and Invasion Assays

A comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the effects of Austocystins on cell migration and invasion. Standard in vitro assays to assess these cellular processes, such as the wound healing assay and the transwell migration/invasion assay, have not been reported in the context of Austocystin treatment.

While some research has established a connection between the enzyme Cytochrome P450 2J2 (CYP2J2) and the cytotoxic activity of Austocystin D, and separately noted the association of CYP2J2 with enhanced migration in carcinoma cells, a direct experimental link between Austocystin D and cell motility has not been established. nih.gov One study indicated that the overexpression of SNAI1, a key transcription factor in the epithelial-to-mesenchymal transition (EMT), led to a decrease in sensitivity to Austocystin D, which could suggest an indirect relationship with cellular plasticity. nih.gov However, this does not provide direct evidence of Austocystin D's impact on migration or invasion.

Consequently, there is no available data to present on the effects of Austocystins from migration and invasion assays. Further research is required to determine if these compounds have any activity in modulating the migratory and invasive potential of cells.

Phenotypic Screening in Relevant Cell Models

The available research on Austocystins has primarily focused on a specific phenotype: cytotoxicity. Phenotypic screening of Austocystin D across various cancer cell lines has consistently demonstrated its potent cell-killing activity. nih.govnews-medical.net This cytotoxic phenotype is closely linked to the expression levels of certain cytochrome P450 enzymes, particularly CYP2J2, which metabolically activate Austocystin D to a DNA-damaging agent. nih.govnih.gov

The key phenotypic observations from existing studies on Austocystin D are:

Selective Cytotoxicity: Austocystin D exhibits differential toxicity across various cancer cell lines, with some lines showing high sensitivity and others being relatively resistant. nih.gov This selectivity has been correlated with the expression levels of CYP enzymes. nih.gov

DNA Damage Response: A significant cellular phenotype induced by Austocystin D in sensitive cells is the activation of the DNA damage response pathway. nih.govnih.gov This is observable through the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks. nih.gov

A summary of the cytotoxic phenotype of Austocystin D in selected cancer cell lines is presented in the table below.

| Cell Line | Cancer Type | Key Phenotypic Observation | Reference |

| U-2 OS | Osteosarcoma | High sensitivity to Austocystin D-induced cytotoxicity and DNA damage, correlated with high CYP2J2 expression. | nih.gov |

| HOS | Osteosarcoma | Lower sensitivity to Austocystin D compared to U-2 OS cells, associated with lower CYP2J2 expression. | nih.gov |

| Various Cancer Cell Lines | Panel of human cancer cell lines | Austocystin D sensitivity positively correlates with CYP2J2 expression levels. | nih.gov |

Beyond cytotoxicity and the induction of DNA damage, there is a lack of published data from broader phenotypic screening assays for Austocystins. Studies investigating other potential phenotypic changes, such as alterations in cell morphology, cytoskeletal organization, cell cycle progression beyond a general inhibition, or effects on other cellular organelles and pathways, have not been reported. Therefore, a comprehensive phenotypic profile of Austocystins in relevant cell models remains to be established.

Structure Activity Relationship Sar Studies of Austocystinc and Its Analogs

Computational Approaches to SAR Analysis

Computational methods are instrumental in rationalizing the SAR of austocystins, offering a molecular-level understanding of their interactions with biological targets and guiding the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com While specific QSAR models for the austocystin class of compounds are not extensively documented in publicly available literature, the principles of this methodology are highly applicable.

A hypothetical QSAR study on austocystins would involve compiling a dataset of austocystin analogs and their corresponding biological activities, such as cytotoxicity against a particular cancer cell line. For each analog, a set of molecular descriptors would be calculated, quantifying various physicochemical properties like hydrophobicity, electronic distribution, and steric parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to generate a predictive model that links these descriptors to the observed biological activity. mdpi.com Such a model could elucidate which structural features are most influential for the desired effect and could be used to predict the activity of novel, yet-to-be-synthesized austocystin derivatives.

Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing the interactions between a ligand, such as an austocystin analog, and its protein target at an atomic level. These methods predict the preferred binding orientation and affinity of a compound within the active site of a receptor.

In the context of austocystins, molecular docking studies have been employed to explore potential protein targets. For instance, a study investigating novel therapeutic targets for lung adenocarcinoma identified Pleckstrin homology domain-containing family A member 6 (PLEKHA6) as a potential target. Molecular docking simulations predicted that Austocystin D could bind to a druggable pocket on the PLEKHA6 protein. nih.gov Similarly, in a study on papillary thyroid carcinoma, Austocystin D was docked into the structure of ATPase Secretory Pathway Ca2+ Transporting 2 (ATP2C2). The simulation indicated a favorable binding interaction, with a binding energy of -5.10 kcal/mol, primarily through hydrophobic interactions with the amino acid residue GLU-701. amegroups.orgamegroups.cn

Molecular dynamics simulations can further refine the static picture provided by docking, simulating the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govsapub.org A pharmacophore model for austocystins would define the spatial arrangement of key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for their activity.

Experimental Validation of SAR Hypotheses

Computational predictions and SAR hypotheses must be validated through experimental studies. This involves the chemical synthesis of designed analogs and their subsequent biological evaluation to confirm and refine the computational models.

The synthesis of targeted analogs is a cornerstone of SAR studies. Based on the hypothesis that the vinyl ether moiety of Austocystin D is crucial for its biological activity, a key analog, dihydro-austocystin D, has been synthesized. nih.govacs.org In this analog, the carbon-carbon double bond of the vinyl ether is reduced to a single bond. kyoto-u.ac.jpnih.gov The synthesis of this specific analog allows for a direct investigation into the role of this functional group in the compound's mechanism of action. nih.govacs.org

This finding strongly supports the hypothesis that the vinyl ether moiety is essential for the cytotoxic effects of Austocystin D. It is proposed that this group is a site for metabolic activation, likely through epoxidation by cytochrome P450 (CYP) enzymes, a process that is blocked by the reduction of the double bond. nih.govacs.orgkyoto-u.ac.jpnih.gov This metabolic activation is believed to generate a reactive species that can then interact with cellular macromolecules, such as DNA, leading to cytotoxicity. nih.govuni.lu

Identification of Key Pharmacophoric Features Responsible for Activity

The biological activity of Austocystin D, particularly its cytotoxicity, is not inherent to the molecule itself but is a result of metabolic activation. nih.govnih.govnih.gov Research has identified specific structural components, or pharmacophoric features, that are essential for this bioactivation process. The mechanism is analogous to that of another well-known mycotoxin, aflatoxin B1. nih.govnih.gov

A critical pharmacophoric feature of Austocystin D is the vinyl ether moiety located in its terminal furan (B31954) ring. nih.gov This feature is indispensable for its cytotoxic effects. The activity of Austocystin D is dependent on the metabolic epoxidation of this vinyl ether double bond, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov The resulting highly reactive epoxide is an electrophilic intermediate that can form covalent adducts with DNA, leading to DNA damage, cell growth inhibition, and cytotoxicity. nih.govnih.govnih.gov

The significance of the vinyl ether's double bond is highlighted by studies on its analog, dihydro-austocystin D. In this derivative, the crucial carbon-carbon double bond of the vinyl ether is reduced to a single bond. This modification renders the molecule incapable of undergoing the necessary epoxidation by CYP enzymes. nih.gov Consequently, dihydro-austocystin D loses its cytotoxic activity, confirming that the intact vinyl ether is the key pharmacophore responsible for the bioactivity of Austocystin D. nih.gov

Further research has pinpointed a specific enzyme, Cytochrome P450 2J2 (CYP2J2), as being pivotal in the metabolic activation of Austocystin D in cancer cells. nih.govnews-medical.net The sensitivity of various cancer cell lines to Austocystin D has been shown to positively correlate with their expression levels of CYP2J2. nih.govnews-medical.net Overexpression of CYP2J2 enhances the compound's cytotoxicity, while its depletion reduces sensitivity, strongly suggesting that CYP2J2 is the primary catalyst for the bioactivation of Austocystin D. nih.gov

The key findings on the pharmacophoric features of Austocystin D are summarized in the table below.

| Structural Feature / Analog | Role in Bioactivity | Consequence of Modification |

| Vinyl Ether Moiety | Essential pharmacophore; undergoes epoxidation. | Modification leads to loss of activity. |

| Furan Ring Double Bond | Site of metabolic activation by CYP enzymes. | Reduction to a single bond (as in dihydro-austocystin D) abolishes cytotoxic activity. nih.gov |

| Dihydro-austocystin D | Inactive analog. | Lacks the double bond necessary for CYP-catalyzed epoxidation. nih.gov |

Conformational Analysis and Bioactive Conformation Determination

Detailed experimental or computational studies focusing specifically on the conformational analysis of Austocystin D to determine its bioactive conformation for interaction with cytochrome P450 enzymes are not extensively available in the current scientific literature. The bioactive conformation refers to the specific three-dimensional shape that a molecule must adopt to bind to its biological target, in this case, the active site of enzymes like CYP2J2.

Generally, determining the bioactive conformation involves techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy, which can elucidate the spatial relationships between atoms in a molecule. mdpi.com Computational methods, including molecular modeling and docking simulations, are also employed to predict how a ligand like Austocystin D might fit into the active site of a protein and to estimate the binding energies of different conformations. biointerfaceresearch.comnih.govmedwinpublishers.com While one study performed a molecular docking analysis predicting a binding affinity of Austocystin D to the HTR1F receptor, its primary cytotoxic mechanism is understood to be through CYP activation. mdpi.com Information regarding its specific conformation for CYP binding remains uncharacterized.

Structure-Biodegradability Relationships (SBR) in Environmental Contexts

There is a notable lack of research specifically investigating the structure-biodegradability relationships (SBR) of Austocystin in environmental contexts. The scientific focus on Austocystin has been predominantly directed towards its synthesis, cytotoxic properties, and potential as an anticancer agent, rather than its environmental fate, persistence, or biodegradability. researchgate.netnih.gov

Advanced Analytical Methodologies for Austocystinc Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of Austocystins.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Austocystins. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. 1D NMR, including ¹H and ¹³C spectra, provides initial information on the types and numbers of protons and carbons present in the molecule. However, due to the complexity of Austocystin structures, 1D spectra can be crowded, necessitating the use of 2D NMR techniques for unambiguous assignments. nih.gov

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms. COSY spectra establish proton-proton couplings, while HSQC correlates protons to their directly attached carbons. HMBC is crucial for identifying long-range couplings between protons and carbons, which helps in connecting different structural fragments.

Detailed NMR studies have been conducted on various Austocystin derivatives. For instance, the complete ¹H and ¹³C NMR data for 1''-hydroxy austocystin D were elucidated through extensive 1D and 2D NMR analyses, leading to its structural confirmation. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1''-hydroxy austocystin D (Asperustin I) in DMSO-d₆ mdpi.com

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 162.7 | |

| 3 | 108.6 | 6.88 (s) |

| 4 | 180.9 | |

| 4a | 110.1 | |

| 5 | 108.0 | 7.21 (s) |

| 6 | 161.9 | |

| 7 | 102.4 | |

| 8 | 164.2 | |

| 8a | 135.8 | |

| 9a | 105.4 | |

| 10 | 154.5 | |

| 10a | 113.3 | |

| 6-OCH₃ | 56.8 | 3.98 (s) |

| 8-OCH₃ | 56.8 | 3.98 (s) |

| 1' | 145.4 | |

| 2' | 105.9 | 6.55 (s) |

| 3' | 153.7 | |

| 4' | 90.5 | |

| 5' | 106.0 | |

| 6' | 48.1 | 4.80 (d, 7.3) |

| 1'' | 70.9 | 4.93 (d, 5.5) |

| 2'' | 41.3 | 2.05 (m) |

| 3'' | 25.0 | 1.63 (m) |

| 4'' | 30.9 | 1.35 (m) |

| 5'' | 21.9 | 0.85 (t, 7.4) |

| 6'' | 13.8 | |

| 1''-OH | 5.37 (d, 5.5) |

Data obtained from the supplementary information of "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856" mdpi.com

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of Austocystins. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for deducing the molecular formula of a compound. mdpi.com For example, the molecular formula of Asperustin J was determined as C₂₄H₂₄O₈Cl₂ by HRESIMS, which showed an adduct ion at m/z 533.0721 [M + Na]⁺. mdpi.com

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of Austocystins. By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated, which provides valuable structural information and can be used for identification and confirmation.

Table 2: HRESIMS Data for Selected Austocystin Derivatives mdpi.com

| Compound Name | Molecular Formula | Calculated Mass [M+Na]⁺ | Measured Mass [M+Na]⁺ |

| Asperustin A | C₂₄H₂₅O₈Cl | 495.1130 | 495.1133 |

| Asperustin B | C₂₄H₂₅O₉Cl | 511.1079 | 511.1080 |

| Asperustin C | C₂₄H₂₃O₈Cl | 493.0974 | 493.0972 |

| Asperustin J | C₂₄H₂₄O₈Cl₂ | 533.0717 | 533.0721 |

Data obtained from the supplementary information of "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856" mdpi.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in Austocystin molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For instance, the IR spectrum of Asperustin A shows absorption bands for hydroxyl (3375 cm⁻¹), carbonyl (1671 and 1633 cm⁻¹), and aromatic ring (1588 and 1455 cm⁻¹) functionalities. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The UV spectrum of Asperustin A, for example, displays absorption maxima (λmax) at 221, 269, 290, and 330 nm, which are characteristic of its chromophore. mdpi.com

Table 3: Spectroscopic Data (UV and IR) for Asperustin A mdpi.com

| Spectroscopic Technique | Wavelength/Wavenumber |

| UV (λmax, nm) | 221, 269, 290, 330 |

| IR (νmax, cm⁻¹) | 3375, 2925, 1671, 1633, 1588, 1455, 1265, 1025 |

Data obtained from the supplementary information of "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856" mdpi.com

Chromatographic Techniques for Separation, Quantification, and Purity Assessment

Chromatographic methods are essential for the isolation, purification, and quantification of Austocystins from complex mixtures, such as fungal extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mycotoxins, including Austocystins. youngin.com It offers high resolution and sensitivity for separating complex mixtures. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the detection of Austocystins, HPLC systems are often coupled with detectors such as photodiode array (PDA) or fluorescence detectors (FLD). A PDA detector can provide UV spectra of the eluting compounds, aiding in their identification. In the analysis of mycotoxins from Aspergillus ustus, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often utilized.

Table 4: General HPLC Parameters for Mycotoxin Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) or Fluorescence (FLD) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is another powerful chromatographic technique, although its application to mycotoxins like Austocystins can be more challenging due to their relatively low volatility and thermal lability. For GC analysis, mycotoxins often require derivatization to increase their volatility and thermal stability. mdpi.com Silylation is a common derivatization technique used for this purpose.

The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural information, enhancing the reliability of identification. While less common than HPLC for Austocystin analysis, GC-MS can be a valuable tool, particularly for the identification of specific derivatives or in targeted metabolic studies. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental, cost-effective, and rapid analytical tool for the separation and preliminary identification of mycotoxins, including austocystins, from complex sample extracts. nih.govlibretexts.org This technique separates compounds based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate. libretexts.org

The primary advantages of TLC in mycotoxin analysis are its simplicity, speed, and the ability to process multiple samples simultaneously. who.intresearchgate.net Before analysis, austocystins are extracted from the sample matrix using an organic solvent, often in combination with water, followed by a purification or "clean-up" step to remove interfering substances. fao.org The extracted and purified sample is then spotted onto the TLC plate alongside known standards. fao.org The choice of mobile phase is critical for achieving effective separation of the target analytes from other components in the extract. fao.org

After the solvent front has migrated a sufficient distance up the plate, the plate is dried, and the separated compounds are visualized. Austocystins, like many mycotoxins, are fluorescent under ultraviolet (UV) light, which allows for their detection at low concentrations, approximately 0.5 ng per spot. fao.org The position of a compound on the developed chromatogram is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org This value can be compared to that of a known austocystin standard for tentative identification. fao.org

Table 1: Representative TLC System Parameters for Mycotoxin Analysis

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 nih.gov |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Toluene-ethyl acetate-formic acid (5:4:1, v/v/v) |

| Sample Application | Method of applying the extract to the plate. | Capillary tubes or micropipettes rsc.org |

| Development | The process of allowing the mobile phase to ascend the plate. | Ascending chromatography in a closed tank rsc.org |

| Visualization | Method used to detect the separated spots. | Long-wave UV light (approx. 365 nm) fao.org |

| Identification | Comparison of Rf values and fluorescence with standards. fao.org |

Note: The mobile phase composition is an example for mycotoxin analysis and may require optimization specifically for austocystins.

While effective for screening, TLC is generally considered a semi-quantitative technique. fao.org For precise quantification and unambiguous identification, results are typically confirmed using more selective methods like mass spectrometry. nih.gov

Advanced X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is an indispensable tool for the unambiguous determination of the three-dimensional solid-state structure of crystalline compounds. In austocystin research, Single Crystal X-ray Diffraction (SCXRD) provides precise information on atomic coordinates, bond lengths, bond angles, and stereochemistry, which is crucial for elucidating the absolute configuration of new analogues. acs.orgnih.gov

The process involves irradiating a single, high-quality crystal of the austocystin compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined. nih.gov This technique was instrumental in determining the absolute configuration of novel austocystins, such as 1″-hydroxy austocystin D, isolated from the fungus Aspergillus ustus. acs.org

In cases where obtaining a single crystal is challenging, Powder X-ray Diffraction (PXRD) can be used. nih.gov PXRD provides a diffraction pattern for a bulk microcrystalline sample, which is useful for identifying different crystalline forms (polymorphs), assessing purity, and ensuring the stability of the compound. nih.govresearchgate.net The pattern serves as a unique fingerprint for a specific crystalline solid. nih.gov

Recent studies on newly isolated austocystins, named Asperustins A–C and 1″-hydroxy austocystin D, have provided specific crystallographic data, confirming their structures. acs.org

Table 2: Crystallographic Data for Selected Austocystin Derivatives

| Parameter | Asperustin A (Compound 1) | Asperustin B (Compound 2) | Asperustin C (Compound 3) | 1″-hydroxy austocystin D (Compound 11) |

| Formula | C26H24O10 | C26H24O10 | C26H24O11 | C21H18O8 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P212121 | P21 | C2 | P212121 |

| a (Å) | 8.0125 (3) | 8.0827 (3) | 22.3484 (7) | 8.0195 (3) |

| b (Å) | 12.3999 (5) | 12.3361 (5) | 11.5367 (4) | 12.3276 (5) |

| c (Å) | 23.3368 (9) | 12.4491 (5) | 18.6651 (6) | 18.3999 (7) |

| β (deg) | 90 | 107.019 (2) | 98.404 (2) | 90 |

| Volume (ų) | 2321.04 (15) | 1188.08 (8) | 4755.7 (3) | 1819.12 (12) |

| Source: | acs.org | acs.org | acs.org | acs.org |

This data is derived from the CIF (Crystallographic Information File) provided in the source publication.

Chemometrics and Data Analysis in Austocystin Research